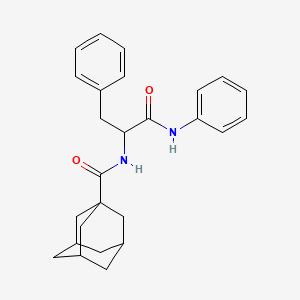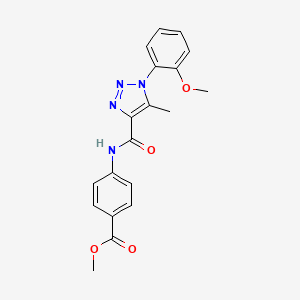
methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. The presence of the methoxy group (OCH3) and the triazole ring suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the triazole ring and multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the triazole ring and the methoxy group. These groups could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Antimicrobial Activities: Novel 1,2,4-triazole derivatives, including those structurally related to methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, have been synthesized and demonstrated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Crystal Structure Analysis
- Crystal Structure Determination: The crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been analyzed, providing insight into its molecular structure and bonding characteristics (Moser et al., 2005).
Preparation and Biological Applications
- Biological Application Potential: The preparation of triazole ester derivatives, which are structurally related to the compound , has been explored, and these derivatives are suggested to have important biological applications due to their variety of properties (Toumani, 2017).
Applications in Cancer Research
- Tubulin Polymerization Inhibition: A compound structurally similar to methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has shown potential as a tubulin polymerization inhibitor and demonstrated promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Certain triazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, indicating potential industrial applications (Bentiss et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds are characterized by a pyrazole ring bound to a phenyl group. Phenylpyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups.
Mode of Action
The compound contains a 1,2,3-triazole ring, which is a type of heterocycle. Heterocyclic compounds like 1,2,3-triazoles are often involved in binding to biological targets through various interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Many indole derivatives (which this compound is) have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, many indole derivatives have been found to possess various biological activities , so it’s possible that this compound could have similar effects.
Propiedades
IUPAC Name |
methyl 4-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-6-4-5-7-16(15)26-2)18(24)20-14-10-8-13(9-11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQBJBVLWIBDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

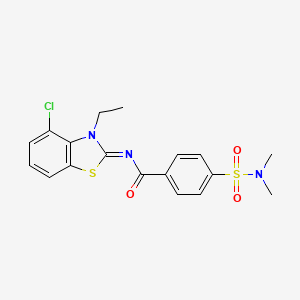
![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)
![7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2618347.png)
![1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2618349.png)
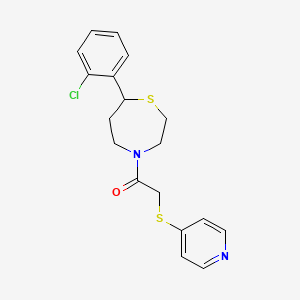
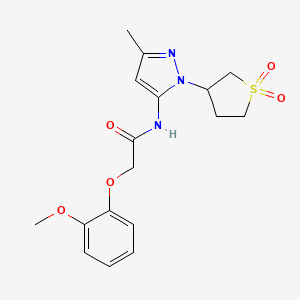
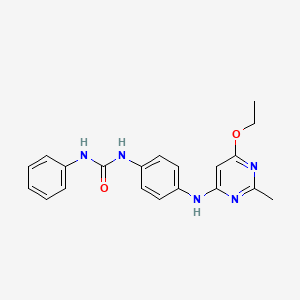
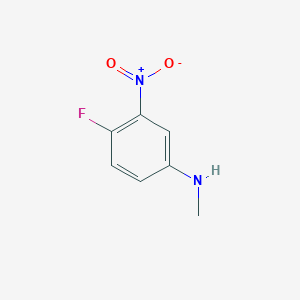
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618356.png)
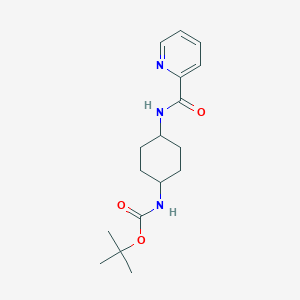
![N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide](/img/structure/B2618360.png)
![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)
